![molecular formula C8H6FIO3 B6289096 2-Fluoro-6-iodo-3-methoxy-benzoic acid CAS No. 935660-89-2](/img/structure/B6289096.png)
2-Fluoro-6-iodo-3-methoxy-benzoic acid
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Description
“2-Fluoro-6-iodo-3-methoxy-benzoic acid” is a compound with the CAS Number: 935660-89-2 . It has a molecular weight of 296.04 and its IUPAC name is 2-fluoro-6-iodo-3-methoxybenzoic acid . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The linear formula of “2-Fluoro-6-iodo-3-methoxy-benzoic acid” is C8H6FIO3 . The InChI code is 1S/C8H6FIO3/c1-13-5-3-2-4 (10)6 (7 (5)9)8 (11)12/h2-3H,1H3, (H,11,12) .Chemical Reactions Analysis
As mentioned earlier, reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“2-Fluoro-6-iodo-3-methoxy-benzoic acid” is a pale-yellow to yellow-brown solid .Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-fluoro-6-iodo-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCQGKYUMOOPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-iodo-3-methoxybenzoic acid |
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